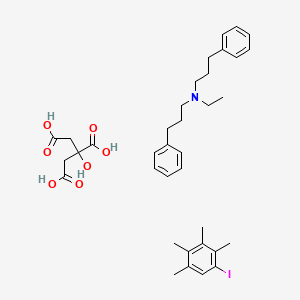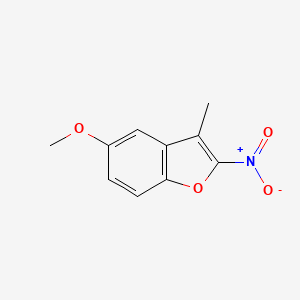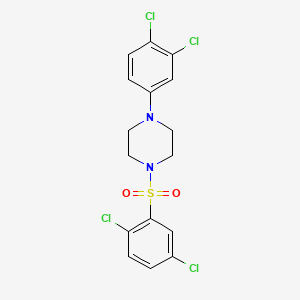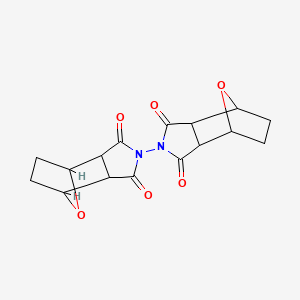
(2,2'-Bi-4,7-epoxy-2H-isoindole)-1,1',3,3'-tetrone, dodecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-isoindole core with epoxy and tetrone functionalities, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, this compound may be explored for its potential interactions with biomolecules. Its unique structure could make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and biological targets.
Industry
Industrially, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are crucial to understanding its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone: A similar compound without the dodecahydro- modification.
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, hexahydro-: Another variant with fewer hydrogen atoms.
Uniqueness
What sets (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- apart is its specific structural configuration, which may confer unique reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
220800-73-7 |
|---|---|
Molekularformel |
C16H16N2O6 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-13-9-5-1-2-6(23-5)10(9)14(20)17(13)18-15(21)11-7-3-4-8(24-7)12(11)16(18)22/h5-12H,1-4H2 |
InChI-Schlüssel |
SOGYYQFUWZEKJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)N4C(=O)C5C6CCC(C5C4=O)O6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



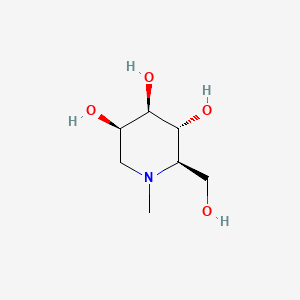
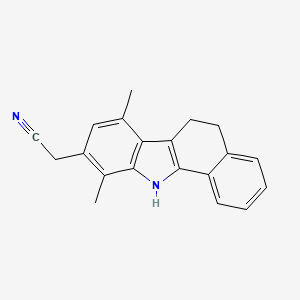

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)


